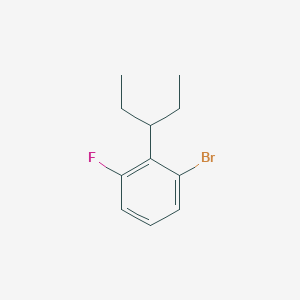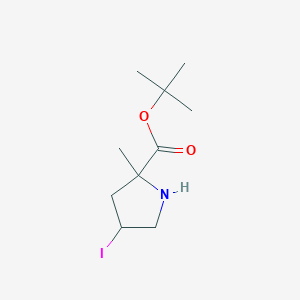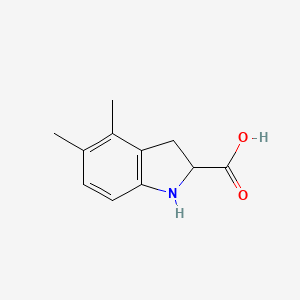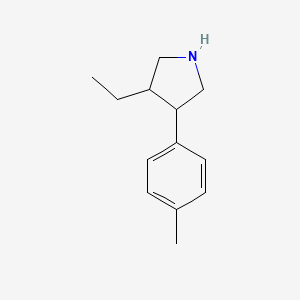
3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL is an organic compound with a unique structure that includes an oxolane ring substituted with an amino group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyloxolane-3-ol with 1-aminobutan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated oxolane derivatives.
Substitution: Formation of substituted oxolane derivatives with various functional groups.
Scientific Research Applications
3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The oxolane ring provides a stable framework that can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(1-Aminobutan-2-YL)-2,5-dimethyloxolan-3-OL: Similar structure with an additional methyl group.
3-(1-Aminobutan-2-YL)oxan-3-ol: Similar structure with a different ring system.
Uniqueness
3-(1-Aminobutan-2-YL)-2-methyloxolan-3-OL is unique due to its specific substitution pattern and the presence of both an amino group and an oxolane ring
Properties
Molecular Formula |
C9H19NO2 |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)-2-methyloxolan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-3-8(6-10)9(11)4-5-12-7(9)2/h7-8,11H,3-6,10H2,1-2H3 |
InChI Key |
UOODYQXBIKPPMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CCOC1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxolan-3-yl)butanal](/img/structure/B13191651.png)
![Methyl 2-[4-(3-nitrophenyl)-2-oxopiperidin-1-yl]acetate](/img/structure/B13191655.png)

![5-[(Dimethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13191669.png)





![5-[4-(Propan-2-yl)phenyl]piperazin-2-one](/img/structure/B13191700.png)

